molecular formula C11H11NO B075268 3,7-Dimethyl-1H-indole-2-carbaldehyde CAS No. 1463-72-5

3,7-Dimethyl-1H-indole-2-carbaldehyde

Cat. No. B075268
CAS RN: 1463-72-5
M. Wt: 173.21 g/mol
InChI Key: KFMJRJKKDWLVBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Gold(I)-catalyzed cycloisomerization is an effective method for preparing 1H-indole-2-carbaldehydes. This process involves activation of the alkyne moiety of the substrate by the gold(I) catalyst, leading to intramolecular addition and subsequent chemical transformations to produce the 1H-indole-2-carbaldehyde (Prasath Kothandaraman et al., 2011).

Molecular Structure Analysis

  • The crystal structure of similar indole derivatives has been analyzed through X-ray diffraction, revealing short intermolecular connections and atom-to-atom interaction percentages. These studies help in understanding the molecular structure of 3,7-Dimethyl-1H-indole-2-carbaldehyde (A. Barakat et al., 2017).

Chemical Reactions and Properties

  • 1H-indole-3-carbaldehydes can react with various compounds under different conditions, leading to the formation of diverse products such as oxirane rings and amides. The reaction conditions significantly influence the product structure (K. F. Suzdalev & S. V. Den’kina, 2011).

Physical Properties Analysis

  • Indole derivatives' physical properties, such as their crystal packing, are influenced by intermolecular forces like van der Waals forces and hydrogen bonding. These interactions can be studied through crystallographic analysis (S. Selvanayagam et al., 2008).

Scientific Research Applications

Synthesis and Chemical Classification

Indole compounds, including 3,7-Dimethyl-1H-indole-2-carbaldehyde, are foundational in organic chemistry. The indole structure is integral to many natural and synthetic compounds due to its rich structural diversity and various therapeutic properties. Taber and Tirunahari (2011) provide a comprehensive classification of indole syntheses, highlighting the importance of indole compounds in organic synthesis chemistry. They outline nine strategic approaches for indole synthesis, illustrating the versatility and significance of indole compounds in chemical synthesis (Taber & Tirunahari, 2011).

Biological and Therapeutic Potential

Indole compounds are known for their biological activity and therapeutic potential. Indole-3-carbinol (I3C) and its derivatives, for instance, exhibit protective effects against chronic liver injuries and various cancers, demonstrating the therapeutic relevance of indole compounds. Bradlow (2008) reviews the chemoprotective properties of I3C in breast and prostate cancer, while Wang et al. (2016) discuss the protective roles of indoles in chronic liver diseases, emphasizing their anti-fibrosis, anti-tumor, and immunomodulatory effects (Bradlow, 2008; Wang et al., 2016).

Applications in Organic Synthesis

Indole compounds play a crucial role in organic synthesis. Rashid Ali et al. (2021) discuss the applications of dimethyl urea (DMU)/L-(+)-tartaric acid (TA) mixtures in organic transformations, highlighting the significance of indole systems in synthetic organic chemistry. This review emphasizes the role of indole compounds in enabling crucial organic transformations, reflecting their importance in modern organic synthesis (Rashid Ali et al., 2021).

Pharmaceutical Applications

The indole structure is core to many bioactive compounds due to its high affinity to biological targets. Song et al. (2020) review the development of indole alkaloids, synthetic dimers, and hybrids with potential therapeutic applications for cancers, showcasing the significance of indole compounds in pharmaceutical research (Song et al., 2020).

properties

IUPAC Name

3,7-dimethyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMJRJKKDWLVBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590777
Record name 3,7-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dimethyl-1H-indole-2-carbaldehyde

CAS RN

1463-72-5
Record name 3,7-Dimethyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (3,7-dimethyl-1H-indol-2-yl)methanol (440 mg, 2.5 mmol) and manganese dioxide (1.09 g, 12.5 mmol) in dichloromethane (15 mL) was stirred overnight at rt. The mixture was filtered and evaporated. The crude was chromatographed over silica gel eluting with ethyl acetate/hexane (5% and 7.5%) to afford the title compound (200 mg, 46%). 1H NMR (400 MHz, CDCl3) δ 10.00 (s, 1H), 8.75 (s, 1H), 7.51 (d, J=7.2 Hz, 1H), 7.15 (d, J=7.4 Hz, 1H), 7.05 (t, J=7.3 Hz, 1H), 2.61 (s, 3H), 2.45 (s, 3H).
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.09 g
Type
catalyst
Reaction Step One
Yield
46%

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